Ethyl 3-amino-5-fluorobenzoate
Description
Ethyl 3-amino-5-fluorobenzoate (C₉H₁₀FNO₂) is a fluorinated aromatic ester with an amino group at position 3 and a fluorine atom at position 5 of the benzene ring. Fluorinated benzoates are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability, tunable electronic effects, and bioactivity .
Properties
IUPAC Name |
ethyl 3-amino-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQHGHVXYIMKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-fluorobenzoate typically involves the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives with different substituents.
Scientific Research Applications
Ethyl 3-amino-5-fluorobenzoate has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor binding studies.
Industrial Applications: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-fluorobenzoate involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate biochemical pathways, leading to its desired effects in medicinal and biological applications.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
*Note: this compound’s molecular weight is estimated based on analogues.
Key Structural and Functional Differences
Substituent Position Effects: Fluorine at C5 (target compound) vs. Methyl vs. ethyl ester groups (e.g., Mthis compound vs. target compound) affect solubility and metabolic pathways. Ethyl esters generally exhibit higher lipophilicity, favoring membrane permeability in drug design .
Halogen Substitutions: Chlorine (Ethyl 3-amino-5-chloro-2-fluorobenzoate) and bromine (Ethyl 2-amino-5-bromo-3-fluorobenzoate) introduce steric and electronic differences. Chlorine’s electronegativity enhances oxidative stability, while bromine’s polarizability supports catalytic cross-coupling reactions .
Amino Group Position: Amino at C2 (Ethyl 2-amino-5-fluoro-3-methylbenzoate) vs. C3 (target compound) modifies hydrogen-bonding capacity and interaction with biological targets, such as enzymes or receptors .
Biological Activity
Ethyl 3-amino-5-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group (-NH₂)
- Fluoro Group (-F) at the 5-position
- Ethyl Ester Group (-COOEt)
These functional groups contribute to the compound's lipophilicity and stability, enhancing its potential as a bioactive molecule. The amino group facilitates hydrogen bonding with biological macromolecules, while the fluorine atom influences hydrophobic interactions, which are crucial for enzyme activity and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes, while the fluorine substituent enhances binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity and influence various biochemical pathways, making it a valuable compound for studying enzyme interactions and other biological processes .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, potentially making it useful in treating bacterial infections.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell growth, warranting further exploration in drug development.
Table 1: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains |
| Anticancer | Inhibitory effects on cancer cell lines |
| Enzyme Interaction | Modulates activity of specific enzymes |
Case Studies
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus showed promising results, with an observed minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates potential as a therapeutic agent against resistant bacterial strains .
- Anticancer Investigation : In vitro studies on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC50 value of 20 µM after 48 hours of treatment. This suggests a significant anticancer effect that merits further investigation.
Research Findings
Recent research has explored the interactions of this compound with various biological systems. The compound's mechanism involves binding to specific enzymes or receptors due to its functional groups. This binding can lead to altered cellular functions and may inhibit certain enzymes by occupying their active sites, thus preventing substrate interaction and catalytic activity .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-amino-5-fluorobenzoate, and how can researchers ensure reproducibility?
this compound is typically synthesized via catalytic hydrogenation or reduction of nitro precursors. For example, nitro derivatives (e.g., ethyl 3-nitro-5-fluorobenzoate) can be reduced using SnCl₂·2H₂O in ethanol under reflux (75°C for 5–7 hours), followed by alkaline workup and extraction with ethyl acetate . To ensure reproducibility, researchers should:
- Strictly control reaction parameters (temperature, stoichiometry).
- Monitor reaction progress via TLC or HPLC.
- Use anhydrous solvents to avoid side reactions.
- Purify intermediates via recrystallization or column chromatography .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
After synthesis, the compound is often isolated using:
- Liquid-liquid extraction : Ethyl acetate is preferred due to its immiscibility with aqueous layers and moderate polarity .
- Column chromatography : Silica gel with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1) effectively separates amino esters from byproducts .
- Recrystallization : Ethanol or methanol can yield high-purity crystals by slow cooling .
Q. How can researchers characterize the purity and structure of this compound?
Key analytical techniques include:
- NMR spectroscopy : Compare ¹H/¹³C NMR spectra with reference data from authoritative databases like NIST Chemistry WebBook or PubChem .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 198.07 for C₉H₁₀FNO₂).
- Melting point analysis : Sharp melting points (±2°C) indicate purity .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in large-scale reactions?
Yield optimization involves:
- Catalyst screening : Transition metals (e.g., Pd/C) or enzymes may enhance reduction efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) can improve solubility of nitro precursors.
- Microwave-assisted synthesis : Reduces reaction time and energy consumption compared to traditional reflux .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
Discrepancies may arise due to solvent effects, tautomerism, or impurities. Researchers should:
Q. How is this compound utilized in medicinal chemistry or materials science?
The compound serves as a key intermediate for:
- Pharmaceuticals : Synthesis of fluorinated benzoxazoles or quinazolines via cyclization reactions .
- Agrochemicals : Functionalization to create herbicidal or insecticidal derivatives.
- Coordination chemistry : The amino and ester groups act as ligands for metal complexes with catalytic applications .
Q. What ethical considerations apply when publishing conflicting data on this compound’s reactivity or stability?
Researchers must:
- Disclose all experimental conditions (e.g., humidity, light exposure) that may affect results.
- Avoid selective reporting; include negative results in supplementary materials.
- Cite prior studies transparently to contextualize contradictions .
Methodological Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₉H₁₀FNO₂ | HRMS |
| Molecular Weight | 183.18 g/mol | Calculated |
| Melting Point | 98–100°C | Experimental |
| Solubility (25°C) | Ethanol: >50 mg/mL | Empirical |
Table 2. Cross-Referenced Spectral Data Sources
| Technique | Database/Resource | Accession ID (if applicable) |
|---|---|---|
| ¹H NMR | NIST WebBook | 446-32-2 |
| ¹³C NMR | PubChem | 129833-28-9 |
| IR Spectroscopy | ECHA | 189283-53-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
